4-(N,N-diisobutylsulfamoyl)-N-(thiazol-2-yl)benzamide
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Description
4-(N,N-diisobutylsulfamoyl)-N-(thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H25N3O3S2 and its molecular weight is 395.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
One study elaborates on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. The compounds exhibited significant antimicrobial activity, with some derivatives outperforming reference drugs against pathogenic strains. The antibacterial activity was notably more pronounced against Gram-positive strains, indicating the potential of these derivatives in combating bacterial infections (D. Bikobo et al., 2017).
Antifungal Applications
In another study, researchers synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, evaluating them as possible antifungal agents. These compounds were characterized and screened for their antifungal activity, showing promise in the development of new antifungal treatments (B. Narayana et al., 2004).
Anticancer Applications
A different investigation into N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides revealed their potency as selective small molecule ETA receptor antagonists, which could have implications for cancer therapy due to the involvement of ETA receptors in tumor growth and metastasis. The study highlighted the structural modifications that enhance activity, providing a pathway for the development of effective cancer therapeutics (C. Wu et al., 1997).
Polymer Science Applications
Another significant application lies in polymer science, where research focused on the synthesis of well-defined aramides, including block copolymers containing aramide with low polydispersity. This research opens up new avenues for creating advanced materials with specific mechanical and chemical properties for various industrial applications (T. Yokozawa et al., 2002).
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-13(2)11-21(12-14(3)4)26(23,24)16-7-5-15(6-8-16)17(22)20-18-19-9-10-25-18/h5-10,13-14H,11-12H2,1-4H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABWUXKNZGPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.